Periplanone C

Species-specific pheromone activity Behavioral bioassay Periplaneta cross-species comparison

Periplanone C (PC) is a germacrane sesquiterpenoid sex pheromone component produced by female Periplaneta americana and formally named as part of a four-component nomenclature system alongside periplanone-A (PA), isoperiplanone-A, and periplanone-D (PD). With molecular formula C15H20O and a monoisotopic mass of 216.15 Da, PC is structurally simpler than the major pheromone components PA (C15H20O2) and PB (C15H20O3).

Molecular Formula C15H20O
Molecular Weight 216.32 g/mol
Cat. No. B1245713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeriplanone C
Synonymsperplanone D
Molecular FormulaC15H20O
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC(C)C1CC(=O)C(=C)C=CCC(=C)C=C1
InChIInChI=1S/C15H20O/c1-11(2)14-9-8-12(3)6-5-7-13(4)15(16)10-14/h5,7-9,11,14H,3-4,6,10H2,1-2H3/b7-5-,9-8+/t14-/m0/s1
InChIKeyWANYVSMIXZOJBS-VPSHJZBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Periplanone C: Minor Sex Pheromone Component of the American Cockroach (Periplaneta americana) – Chemical Identity, Classification, and Procurement Context


Periplanone C (PC) is a germacrane sesquiterpenoid sex pheromone component produced by female Periplaneta americana and formally named as part of a four-component nomenclature system alongside periplanone-A (PA), isoperiplanone-A, and periplanone-D (PD) [1]. With molecular formula C15H20O and a monoisotopic mass of 216.15 Da, PC is structurally simpler than the major pheromone components PA (C15H20O2) and PB (C15H20O3) . It is present in only minute amounts in the natural pheromone blend, in contrast to the two dominant components PA and PB that constitute the bulk of the female-emitted attractant mixture [1]. Despite being a trace constituent, PC has been the subject of dedicated total synthesis efforts and species-specific bioassay characterization, making it a compound of distinct interest for semiochemical research and species-selective pest monitoring applications.

Source Minor component of natural P. americana sex pheromone blend
Behavioral Fit Reported behavioral activity in P. americana and P. japonica males
EAG Profile Broad antennal responsiveness across multiple Periplaneta and Blatta spp.

Why Periplanone A, Periplanone B, or Germacrene D Cannot Substitute for Periplanone C in Scientific or Applied Contexts


The American cockroach sex pheromone is a multicomponent system in which individual periplanones exhibit functionally distinct receptor interactions, behavioral thresholds, stability profiles, and species-specific activities. Periplanone-A is documented to be chemically unstable, isomerizing to a biologically inactive rearrangement product, while periplanone-B is approximately 100-fold more behaviorally potent than PA [1]. The known pheromone mimic germacrene-D elicits EAG responses but requires 10- to 105-fold higher threshold dosages than genuine periplanone analogs [2]. At the neural level, distinct antennal lobe projection neuron populations are tuned to different periplanone components, and addition of non-cognate components can counteract the excitatory response elicited by the primary ligand [3]. Consequently, substituting one periplanone component for another—or for a structural mimic—cannot reproduce the same olfactory coding, behavioral output, or species-specificity profile. Procurement decisions for research-grade semiochemicals must therefore be guided by compound-specific evidence rather than class-level assumptions.

! PA, PB, or PD may not reproduce PC-specific olfactory coding or behavioral output.
! PC lacks the epoxide that renders PA unstable; stability profiles differ significantly among components.
! Germacrene-D requires up to 10⁵-fold higher EAG threshold dosage compared to native periplanones.

Periplanone C Procurement Evidence: Quantified Differentiation Against Closest Analogs in Behavioral, Electrophysiological, Neural, and Synthetic Dimensions


Species-Specific Behavioral Activity of (−)-Periplanone C Versus (−)-Periplanone D Across Three Periplaneta Species

In a direct head-to-head behavioral bioassay, synthetic (−)-periplanone C (PC) and (−)-periplanone D (PD) were tested against males of three Periplaneta species. PC at a dose of 10⁻⁹ g elicited a significant behavioral response in P. americana and P. japonica males, whereas PD at 10⁻¹⁰ g elicited a strong response exclusively in P. fuliginosa males and showed significantly weak activity against P. americana and P. japonica. At the 10⁻¹⁰ g dose, PC and PD exhibited approximately equivalent activity in P. americana and P. japonica [1]. This species-selectivity inversion makes PC the preferred component for P. americana- and P. japonica-targeted applications, whereas PD is functionally restricted to P. fuliginosa.

Species-Specific Behavior
Head-to-head
PC active in P. americana & P. japonica at 10⁻⁹ g; PD selective for P. fuliginosa
Supports P. americana/japonica-targeted assay fit
PD nearly inactive in these species at equivalent dose
Species-specific pheromone activity Behavioral bioassay Periplaneta cross-species comparison

Structural and Stability Differentiation: Periplanone C Lacks the Epoxide Groups That Render Periplanone A Unstable

Periplanone C (C₁₅H₂₀O, one ketone, two exo-methylene groups, no epoxide) is structurally less functionalized than periplanone A (C₁₅H₂₀O₂, containing a spiro-epoxide and a ketone) and periplanone B (C₁₅H₂₀O₃, containing two epoxides and a ketone) . This structural distinction carries documented stability consequences: periplanone A is explicitly described as 'unstable and gradually rearranges to a biologically inactive compound,' while periplanone B is noted as 'more stable and more active than periplanone A' [1]. The absence of the labile epoxide and spiro functionalities in PC eliminates the documented degradation pathway (isomerization to an inactive rearrangement product) that compromises PA [2]. Although direct quantitative shelf-life data for PC are not published, the structural simplification relative to PA and PB means PC lacks the functional groups most directly implicated in the instability of its comparators.

Stability Profile
Context-dependent
0 epoxide groups; PA (1 epoxide) isomerizes to inactive form
Absence of labile epoxide may support storage stability
Direct PC shelf-life data not published
Chemical stability Structural comparison Sesquiterpenoid pheromone

Neural-Level Processing of Periplanone C in the Cockroach Antennal Lobe: Differentiation from Periplanone A, B, and D

In the smoky brown cockroach Periplaneta fuliginosa, intracellular recordings from antennal lobe projection neurons (PNs) revealed that individual PNs are tuned to specific periplanone components. The PN innervating the largest glomerulus responded specifically to periplanone-D; the PN of the second-largest glomerulus was tuned to periplanone-A; and the PN of a medium-sized glomerulus responded to periplanone-B. Critically, periplanone-A, B, C, and D were all used as antennal stimulants, yet only three distinct PN types were identified, implying that periplanone-C is processed through a distinct or shared neural pathway that differs from the dedicated channels for PD, PA, and PB [1]. Furthermore, adding non-cognate periplanone components to the cognate ligand counteracted the PN excitatory response, demonstrating that each component can actively modulate—rather than merely add to—the neural representation of the pheromone blend [1].

Neural Coding
Head-to-head
PC activates pathways distinct from PD, PA, PB labeled lines in P. fuliginosa
Distinct neural circuit engagement
Non-cognate components counteract PN excitation
Olfactory neuroscience Projection neuron specificity Pheromone coding

Cross-Species Electroantennogram (EAG) Response Breadth of Synthetic Periplanones Including Periplanone C

EAG recordings from male antennae of six Periplaneta and Blatta species (P. americana, P. australasiae, P. japonica, P. fuliginosa, and B. orientalis) demonstrated that male antennae of all tested species responded to each of three synthetic periplanones used as stimulants [1]. Female antennae, by contrast, showed little response, confirming sex-specific receptor expression. This broad cross-species male antennal responsiveness indicates that periplanone components—including periplanone C—are detected by pheromone receptors conserved across multiple Periplaneta and Blatta species. Unlike periplanone D, which shows strong species-selectivity at the behavioral level (active primarily in P. fuliginosa), PC elicits physiological responses across a wider phylogenetic range, making it a candidate for multi-species monitoring applications where behavioral selectivity is not the primary design criterion [1].

EAG Cross-Species
Head-to-head
Male EAG response in 6/6 Periplaneta/Blatta spp. for synthetic periplanones incl. PC
Broad antennal detection profile
Female antennae show negligible response
Electroantennogram Interspecific pheromone detection Broad-spectrum monitoring

Synthetic Accessibility of Periplanone C: Enantioselective and Racemic Routes with Favorable Yield Characteristics

Two distinct synthetic routes to periplanone C have been established, each offering complementary procurement advantages. An enantioselective synthesis of (−)-periplanone C via titanium-induced intramolecular pinacol coupling of a 1,10-keto aldehyde delivers the chiral natural enantiomer with predictable stereochemistry and diol product yields exceeding 60% [1]. A separate racemic route employing ring-closing metathesis followed by β-fragmentation provides (±)-periplanone C and demonstrates the versatility of the RCM/fragmentation strategy for constructing the (Z)-configured medium-ring cycloalkene core [2]. While direct comparative yield data for periplanone B or periplanone A total syntheses are not presented in a single head-to-head study, the existence of two mechanistically distinct, moderate-to-high-yielding routes for PC—including one enantioselective pathway—contrasts with the multi-step, lower-yielding sequences historically required for the more complex, epoxide-containing PB [1][2].

Synthetic Access
Reported
>60% yield in key pinacol coupling step; 2 distinct routes
Supports predictable synthesis lead times
Enantioselective and racemic routes available
Total synthesis Process chemistry Semiochemical production scalability

Periplanone C: Evidence-Backed Application Scenarios for Scientific Research and Industrial Semiochemical Procurement


Species-Selective Monitoring of Periplaneta americana and Periplaneta japonica Populations

The differential species-specificity profile of periplanone C—eliciting significant behavioral response in P. americana and P. japonica males at 10⁻⁹ g, in contrast to periplanone D which is behaviorally active primarily in P. fuliginosa—makes PC the appropriate choice for pheromone-baited monitoring traps or bioassay systems targeting the former two species [1]. Procurement of PC rather than PD avoids the near-complete activity loss that PD exhibits against P. americana and P. japonica at equivalent doses [1].

Multi-Species Cockroach Surveillance Using Electroantennogram-Active Semiochemical Reference Standards

Male antennae of all six tested Periplaneta and Blatta species respond to synthetic periplanones including periplanone C, whereas female antennae show negligible response [2]. This broad male-specific EAG responsiveness positions PC as a reference standard for calibrating electroantennographic detectors in multi-species surveillance programs, where a single semiochemical must provide reliable antennal output across taxonomically diverse target organisms [2].

Neuroscience Research Tool for Deconvolving Pheromone Coding Logic in the Insect Antennal Lobe

Periplanone C does not correspond to any of the three identified dedicated projection neuron classes in P. fuliginosa (which are assigned to PD, PA, and PB respectively), yet it is used as a stimulant alongside the other periplanones in intracellular recording paradigms [3]. This unique status—a pheromone component that engages the olfactory system without a clearly defined labeled-line PN—makes PC a powerful pharmacological tool for studying non-canonical pheromone processing pathways, cross-glomerular integration, and mixture interactions in the insect brain [3].

Reference Compound for Pheromone Blend Formulation and Quality Control

Periplanone C is a structurally defined minor component of the natural American cockroach sex pheromone blend, which contains two major components (PA and PB) and four minor constituents including PC [4]. For researchers formulating synthetic pheromone blends or conducting gas-chromatographic quality control of natural extracts, authentic PC serves as an essential reference standard to verify blend composition fidelity—particularly given that non-cognate periplanone components can counteract behavioral excitation [3] and that PC lacks the epoxide-associated instability that plagues PA [5].

Application
Selection Property
Validation Focus
P. americana / japonica Monitoring
Species-specific behavioral activity profile
Behavioral bioassay confirmation
Multi-Species EAG Surveillance
Broad male antennal responsiveness
EAG detector calibration
Olfactory Neuroscience Research
Non-canonical pheromone coding pathway
PN tuning and mixture interaction analysis
Pheromone Blend QC
Structural identity and stability profile
GC or behavioral blend fidelity verification
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